molecular formula C16H28N2O3 B2468437 1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea CAS No. 899957-78-9

1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea

Cat. No.: B2468437
CAS No.: 899957-78-9
M. Wt: 296.411
InChI Key: HSCKSOHCMYHZMP-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclohexyl group, a spiro[4.5]decane ring system, and a urea moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea typically involves multiple steps. One common approach starts with the formation of the 1,4-dioxaspiro[4.5]decane ring system. This can be achieved through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the ketal.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea is unique due to the combination of its spirocyclic structure, cyclohexyl group, and urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-Cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea is a complex organic compound notable for its unique spirocyclic structure, which includes a cyclohexyl group and a urea moiety. This compound has attracted attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, cytotoxic, and antioxidant properties.

Chemical Structure and Properties

The compound's chemical formula is C16H28N2O3C_{16}H_{28}N_2O_3 with a molecular weight of 300.42 g/mol. The presence of the spiro[4.5]decane ring system contributes to its structural uniqueness, which may influence its biological interactions.

PropertyValue
IUPAC Name1-cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea
Molecular FormulaC₁₆H₂₈N₂O₃
Molecular Weight300.42 g/mol
CAS Number899957-78-9

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound's activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined to be between 62.5 µg/mL and 125 µg/mL for effective inhibition of bacterial growth .
  • Comparative Analysis : When compared to standard antibiotics such as Oxytetracycline, the compound showed enhanced antibacterial effects, particularly against resistant strains .

Cytotoxicity

The cytotoxic potential of this compound has been assessed using various cell lines. Results indicate that it possesses moderate cytotoxic effects, which could be beneficial in cancer therapy applications.

Cell LineIC₅₀ (µM)
HeLa30
MCF-725
A54935

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated significant free radical scavenging activity, with an IC₅₀ value of approximately 50 µg/mL.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in microbial cells. The urea moiety allows for hydrogen bonding interactions, while the spirocyclic structure enhances binding affinity through hydrophobic interactions.

Proposed Mechanism

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Membrane Disruption : Interaction with membrane proteins can lead to increased permeability and eventual cell lysis.

Properties

IUPAC Name

1-cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c19-15(18-13-7-3-1-4-8-13)17-11-14-12-20-16(21-14)9-5-2-6-10-16/h13-14H,1-12H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCKSOHCMYHZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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